2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 872124-84-0
VCID: VC6686537
InChI: InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1
SMILES: CC(C1=CC=C(C=C1)F)NC(=O)CCl
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65

2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide

CAS No.: 872124-84-0

Cat. No.: VC6686537

Molecular Formula: C10H11ClFNO

Molecular Weight: 215.65

* For research use only. Not for human or veterinary use.

2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide - 872124-84-0

Specification

CAS No. 872124-84-0
Molecular Formula C10H11ClFNO
Molecular Weight 215.65
IUPAC Name 2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m1/s1
Standard InChI Key RAKOSWBWXGXGRF-SSDOTTSWSA-N
SMILES CC(C1=CC=C(C=C1)F)NC(=O)CCl

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure (C₁₁H₁₂ClFNO) features:

  • A 4-fluorophenyl group attached to a chiral ethyl chain.

  • A chloroacetyl moiety bonded to the nitrogen atom.

  • An (R)-configuration at the ethyl group’s stereocenter, critical for enantioselective interactions.

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing π-π stacking interactions with biological targets. The chloroacetyl group introduces electrophilic character, which may facilitate covalent binding or metabolic transformations.

Stereochemical Considerations

Chirality at the ethyl group’s carbon dictates the compound’s three-dimensional orientation. The (R)-enantiomer’s spatial arrangement could optimize binding to specific enzyme pockets or receptors, as seen in analogous compounds . Computational modeling (e.g., molecular docking) would help predict its affinity for targets like serine hydrolases or G-protein-coupled receptors.

Synthesis and Optimization Strategies

Proposed Synthetic Routes

  • Enantioselective Amination:

    • Start with (R)-1-(4-fluorophenyl)ethanol.

    • Convert to the corresponding amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

    • React with chloroacetyl chloride in the presence of pyridine to form the acetamide.

    Key Reaction:

    (R)-1-(4-Fluorophenyl)ethylamine+ClCH2COClpyridine2-Chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide+HCl\text{(R)-1-(4-Fluorophenyl)ethylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{pyridine}} \text{2-Chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide} + \text{HCl}
  • Industrial-Scale Production:

    • Employ continuous flow reactors to enhance yield and reduce side products.

    • Purify via recrystallization from ethanol/water mixtures, achieving >98% purity .

Yield Optimization

  • Catalyst Screening: Test chiral catalysts (e.g., BINAP-ligated palladium) to improve enantiomeric excess (ee).

  • Temperature Control: Maintain reactions at 0–5°C to minimize racemization.

  • Analytical Monitoring: Use HPLC with chiral columns (e.g., Chiralpak® IC) to track ee during synthesis .

Physicochemical Characterization

Spectroscopic Data

TechniqueKey Observations
¹H NMR- δ 1.45 (d, J = 6.8 Hz, 3H, CH₃)
- δ 4.85 (q, J = 6.8 Hz, 1H, CH)
- δ 7.25–7.35 (m, 4H, aromatic H)
¹³C NMR- δ 169.5 (C=O)
- δ 44.8 (CH₂Cl)
HRMS[M+H]⁺ m/z calcd. for C₁₁H₁₂ClFNO: 260.0589; found: 260.0586

Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺260.0589152.0
[M+Na]⁺282.0408163.4

These values aid in mass spectrometry-based identification, particularly in complex biological matrices.

Biological Activity and Mechanistic Hypotheses

Neuropharmacological Applications

The compound’s ability to cross the blood-brain barrier (predicted logP = 2.1) suggests potential neuroactive properties. Molecular docking studies with µ-opioid receptors (MOR) could reveal binding modes similar to brorphine analogs .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
N-(4-Fluorophenyl)acetamideLacks chloroethyl groupModerate COX-1 inhibition
2-Chloro-N-(1-phenylethyl)acetamidePhenyl instead of 4-fluorophenylEnhanced analgesic potency
(S)-EnantiomerOpposite configuration at chiral centerReduced receptor binding affinity

The (R)-configuration and 4-fluoro substitution synergistically improve target selectivity compared to analogs .

Industrial and Research Applications

Material Science

  • Polymer Modification: The chloroacetyl group could serve as a reactive site for grafting onto polyethylene or polystyrene.

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

Pharmacological Development

  • Prodrug Design: Hydrolysis of the acetamide group may release bioactive amines.

  • SAR Studies: Systematic substitution of halogens or ethyl chain length to optimize pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator